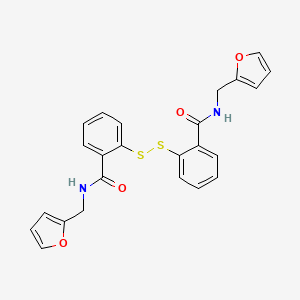
2,2'-Dithiobis(N-(2-methylfuran)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is an organic compound with the molecular formula C24H20N2O4S2 It features a disulfide bond linking two benzamide groups, each substituted with a 2-methylfuran moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) typically involves the reaction of 2-methylfuran with benzoyl chloride to form N-(2-methylfuran)benzamide. This intermediate is then subjected to oxidative coupling using a disulfide-forming reagent such as iodine or hydrogen peroxide, resulting in the formation of the disulfide bond between two N-(2-methylfuran)benzamide molecules.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(2-methylfuran)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2-methylfuran)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide and furan moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Depending on the substituents introduced, a variety of substituted benzamides or furans can be formed.
科学研究应用
2,2’-Dithiobis(N-(2-methylfuran)benzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can undergo redox reactions.
Medicine: Explored for its potential therapeutic properties, particularly in targeting redox-sensitive pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2-methylfuran)benzamide) primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets, particularly those involved in redox signaling pathways. The compound can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby influencing cellular processes.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(benzamide): Similar structure but lacks the 2-methylfuran moiety.
N,N’-Dithiobis(2-nitrobenzamide): Contains nitro groups instead of methylfuran.
2,2’-Dithiobis(N-methylbenzamide): Similar but with a methyl group instead of methylfuran.
Uniqueness
2,2’-Dithiobis(N-(2-methylfuran)benzamide) is unique due to the presence of the 2-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
98051-77-5 |
|---|---|
分子式 |
C24H20N2O4S2 |
分子量 |
464.6 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H20N2O4S2/c27-23(25-15-17-7-5-13-29-17)19-9-1-3-11-21(19)31-32-22-12-4-2-10-20(22)24(28)26-16-18-8-6-14-30-18/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI 键 |
JLUYBYQUBLVFKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)SSC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


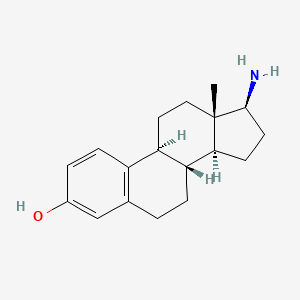
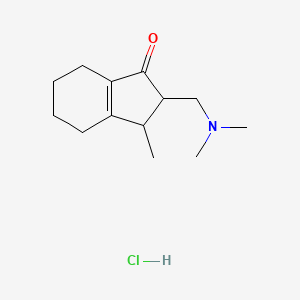
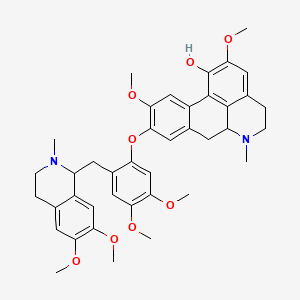
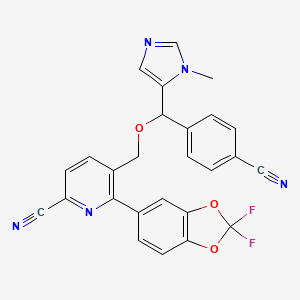

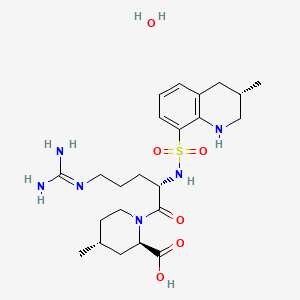
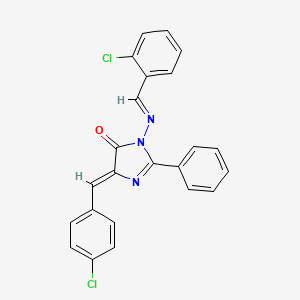
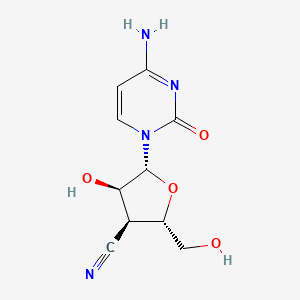
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

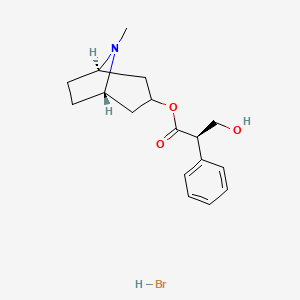
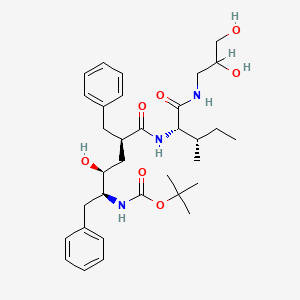
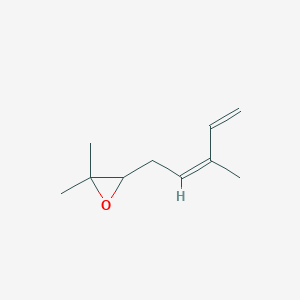
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
